Hydrochloride Salt vs. Free Base: Aqueous Solubility and Recovery Efficiency Comparison
The hydrochloride salt form of 7-amino-6-oxoheptanoic acid (CAS 85094-81-1) demonstrates superior solubility compared to the free base (CAS 749803-62-1). In tetrahydrofuran-water binary solvent systems, the hydrochloride salt achieves a 6-fold solubility enhancement relative to the free base, enabling aqueous-phase reaction conditions that are inaccessible with the poorly soluble free acid . Recovery efficiencies of 85–90% are reported for the hydrochloride salt in liquid-liquid extraction protocols, a metric critical for minimizing material loss during intermediate purification . The free base, with a computed XLogP3 of -3.1 and a topological polar surface area of 80.4 Ų, exhibits limited solubility in non-polar organic solvents, further constraining its direct use in multi-step syntheses without salt conversion .
| Evidence Dimension | Solubility in THF-water mixtures and extraction recovery |
|---|---|
| Target Compound Data | 6-fold solubility enhancement; 85–90% recovery efficiency |
| Comparator Or Baseline | 7-Amino-6-oxoheptanoic acid free base (CAS 749803-62-1); solubility not explicitly quantified but documented as 'not available' or poorly soluble |
| Quantified Difference | ~6-fold enhancement factor; 85–90% recovery |
| Conditions | Tetrahydrofuran-water binary solvent systems; liquid-liquid extraction protocols |
Why This Matters
For procurement decisions, the hydrochloride salt eliminates the need for in situ salt formation and ensures reproducible solubility in aqueous reaction media, directly impacting synthetic yield and process scalability in antibiotic intermediate manufacturing.
